molecular formula C8H10N2O3 B13040346 6-((1r)-1-Amino-2-hydroxyethyl)pyridine-3-carboxylic acid

6-((1r)-1-Amino-2-hydroxyethyl)pyridine-3-carboxylic acid

Cat. No.: B13040346
M. Wt: 182.18 g/mol
InChI Key: RGXFWYKPKUSIGP-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((1r)-1-Amino-2-hydroxyethyl)pyridine-3-carboxylic acid is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine . This compound is characterized by the presence of an amino group and a hydroxyethyl group attached to the pyridine ring, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1r)-1-Amino-2-hydroxyethyl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyridine-3-carboxylic acid with appropriate reagents to introduce the amino and hydroxyethyl groups. This can be done through a series of steps including nitration, reduction, and substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

6-((1r)-1-Amino-2-hydroxyethyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a wide range of new compounds with different functional groups .

Mechanism of Action

The mechanism of action of 6-((1r)-1-Amino-2-hydroxyethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups play a crucial role in its binding to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((1r)-1-Amino-2-hydroxyethyl)pyridine-3-carboxylic acid is unique due to the presence of both amino and hydroxyethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

6-[(1R)-1-amino-2-hydroxyethyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H10N2O3/c9-6(4-11)7-2-1-5(3-10-7)8(12)13/h1-3,6,11H,4,9H2,(H,12,13)/t6-/m0/s1

InChI Key

RGXFWYKPKUSIGP-LURJTMIESA-N

Isomeric SMILES

C1=CC(=NC=C1C(=O)O)[C@H](CO)N

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C(CO)N

Origin of Product

United States

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